molecular formula C13H8ClNO2 B8809009 2-Chlorodibenz(b,f)-1,4-oxazepin-11(10H)-one

2-Chlorodibenz(b,f)-1,4-oxazepin-11(10H)-one

Cat. No. B8809009
M. Wt: 245.66 g/mol
InChI Key: CQTGCCLTIDNYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorodibenz(b,f)-1,4-oxazepin-11(10H)-one is a useful research compound. Its molecular formula is C13H8ClNO2 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

3-chloro-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C13H8ClNO2/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16)

InChI Key

CQTGCCLTIDNYHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedures reported in Coyne et al (J. Med. Chem., 1967, 10:541). Briefly, this entailed coupling potassium salicylaldehyde with 2, 5-dichloronitrobenzene, followed by oxidation to the carboxylic acid, reduction of nitro, and finally ring closure, to yield the desired 8-chloro starting material.
Name
potassium salicylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The crude product (2.8 g, 9.55 mmol) was then dissolved in THF (15 ml) and 2 M LiOH (40 mmol) was added. The reaction mixture was stirred at 60° C. for 2 h and then cooled to room temperature. THF was removed by rotary evaporation and the residue was acidified with HCl (2M) to a pH of 2 and filtered. The filter cake washed with 0.1M NaOH solution and finally dried to give the crude product 2.4 g (86%). Na2S2O4 (37 mmol) was added to a solution of the crude product in 2M K2CO3 (41 mmol) and EtOH (20 ml) and the reaction was stirred for 15 min. EtOH was then removed by rotary evaporation and the resulting aqueous layer was acidified with HCl (2M) to a pH of 2 and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous Na2SO4, filtered and evaporated by a rotary evaporator to give the crude product 1.1 g (52%). Finally, the crude product (1.1 g, 4.2 mmol), EDCI (1.20 g, 6.3 mmol), HOBt (851 mg, 6.3 mmol), DMAP (5 mg, 0.04 mmol) and TEA (18.9 mmol) were dissolved in MeCN (8 ml), and the resulting solution was heated to 140° C. in microwave for 10 min. The reaction mixture was cooled, poured into water, acidified with HCl (2M) to a pH of 2 and filtered. The filtrate was washed with 0.1 M NaOH solution and dried over anhydrous Na2SO4, filtered and evaporated by a rotary evaporator to give the product (676 mg, 66%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mmol
Type
reactant
Reaction Step Four
Quantity
37 mmol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
41 mmol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
crude product
Quantity
1.1 g
Type
reactant
Reaction Step Six
Name
Quantity
1.2 g
Type
reactant
Reaction Step Six
Name
Quantity
851 mg
Type
reactant
Reaction Step Six
[Compound]
Name
TEA
Quantity
18.9 mmol
Type
reactant
Reaction Step Six
Name
Quantity
5 mg
Type
catalyst
Reaction Step Six
Name
Quantity
8 mL
Type
solvent
Reaction Step Six
Yield
66%

Synthesis routes and methods III

Procedure details

A solution of 33.74 g of O-(2-nitro-4-chlorophenyl)salicylic acid in 150 mL of methanol was hydrogenated over Raney nickel (6.8 g) at room temperature and 30 psi pressure with stirring for 20 hours. The crude amino acid obtained on evaporation of the methanol was refluxed in 150 mL of xylene for 20 hours with continuous removal of water. The xylene solution was cooled and the xylene was removed, the residue was washed with THF, filtered and dried to provide 8-chloro-10H-dibenzo[b,f][1,4]oxazepin-11-one as gray solid (13.3 g, 40%), mp 260-261°. 1H NMR (300 MHz, DMSO-d6), δ 7.15-7.2 (m, 2H), 7.3-7.4 (m, 3H), 7.64 (ddd, 1H, J=1.9, 7.8 and 8.4 Hz), 7.78 (dd, 1H, J=1.5 and 7.7 Hz), 10.589 (s, 1H, —NH).
Name
O-(2-nitro-4-chlorophenyl)salicylic acid
Quantity
33.74 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.